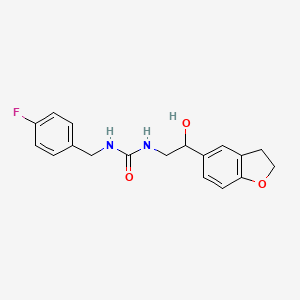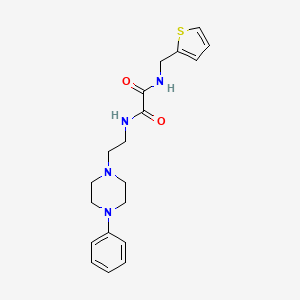
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-86-9 . It has a molecular weight of 292.06 . The IUPAC name for this compound is lithium 4- (5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO3.Li/c12-8-1-2-9 (13-7-8)11 (10 (14)15)3-5-16-6-4-11;/h1-2,7H,3-6H2, (H,14,15);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees .科学的研究の応用
Synthesis Methodologies
Research has demonstrated innovative methods for the lithiation and functionalization of pyridine derivatives, offering new routes to complex organic molecules. For example, Robert et al. (2006) reported the unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, which provides a novel pathway to substituted nicotinic acid scaffolds. This method has been applied to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, highlighting its utility in creating highly substituted derivatives for various applications (Robert et al., 2006).
Material Science Applications
In the realm of materials science, lithium compounds have shown promise in enhancing the performance of lithium batteries. For instance, Lin et al. (2017) developed a conformal lithium fluoride coating technique on lithium surfaces using commercial Freon R134a. This method significantly reduces side reactions and enhances cycling stability in lithium-sulfur batteries, demonstrating a potential route to improve the longevity and efficiency of next-generation batteries (Lin et al., 2017).
Biochemical Research
Lithium's role in biochemical research extends beyond its well-known medical applications. For example, lithium has been found to activate β-catenin signaling, which mediates bone acquisition in response to mechanical loading. Tang et al. (2011) explored the hypothesis that lithium enhances new bone formation during midpalatal suture expansion, suggesting lithium treatment could be a pharmaceutical aid to improve the stability of orthodontic treatments (Tang et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
特性
IUPAC Name |
lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.Li/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11;/h1-2,7H,3-6H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXKTCTHNQWDH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1(C2=NC=C(C=C2)Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)


![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)





